Dibutyl fumarate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

. It is a colorless liquid with a faint characteristic odor and is primarily used as an internal plasticizer in the production of polyvinyl chloride (PVC) and other polymers. Its excellent plasticizing properties enhance the flexibility, processability, and durability of materials.

作用機序

Target of Action

Dibutyl fumarate (DBF) is believed to target the nuclear factor erythroid-derived 2-related factor (Nrf2) and other independent pathways . These targets play a crucial role in initiating an anti-inflammatory immune response, leading to type II myeloid cell and Th2 cell differentiation and neuroprotection .

Mode of Action

DBF interacts with its targets, leading to changes in peripheral immune cell composition and function, alteration in CNS cell-specific functions, and effects on the blood-brain barrier . It is also suggested that DBF promotes glycolysis and diminishes cell respiration in endothelial cells, possibly due to a down-regulation of serine and glycine synthesis through inhibition of PHGDH activity .

Biochemical Pathways

DBF affects various biochemical pathways. It is believed to decrease the number of lymphocytes due to apoptosis and activate the Nrf2-dependent and independent anti-oxidant pathway in the CNS . DBF also alters the energetic metabolism of endothelial cells .

Pharmacokinetics

It’s important to note that after oral intake, a similar compound, dimethyl fumarate, is mostly hydrolyzed to monomethyl fumarate in the small intestine

Result of Action

The molecular and cellular effects of DBF’s action include changes in peripheral immune cell composition and function, alteration in CNS cell-specific functions, and effects on the blood-brain barrier . DBF also promotes glycolysis and diminishes cell respiration in endothelial cells .

生化学分析

Biochemical Properties

It is known that fumarate, the parent compound of DBF, plays a crucial role in the TCA cycle, a central metabolic pathway in all aerobic organisms . In this cycle, fumarate is converted into malate by the enzyme fumarase

Cellular Effects

The cellular effects of Dibutyl fumarate are not well-studied. Related compounds such as dibutyl phthalate (DBP) have been shown to influence various cellular processes. For instance, DBP has been found to alter the metabolic pathways of microbes in black soils, affecting nitrogen, carbon, and sulfur metabolism

Molecular Mechanism

The precise molecular mechanism of action of this compound is not clear. Studies on related compounds suggest potential pathways. For example, dimethyl fumarate, another fumarate ester, has been shown to activate the transcription factor Nuclear factor erythroid-derived 2-related factor 2 (Nrf2) pathway and has been identified as a nicotinic acid receptor agonist in vitro . Whether DBF shares these mechanisms of action remains to be determined.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. Related compounds such as DBP have been studied in this context. For instance, DBP has been shown to negatively correlate with reproductive organ weight and sperm parameters in rodents at a dosage range of 100-500 mg/kg/day .

Metabolic Pathways

This compound is likely involved in the TCA cycle due to its fumarate moiety . In this cycle, fumarate is converted into malate by the enzyme fumarase

Subcellular Localization

Fumarase, the enzyme that catalyzes the conversion of fumarate to malate in the TCA cycle, is primarily localized in the mitochondria

準備方法

Synthetic Routes and Reaction Conditions: Dibutyl fumarate is synthesized through the esterification of fumaric acid with butanol. The reaction typically involves heating fumaric acid with an excess of butanol in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures. The reaction proceeds via a Fischer esterification mechanism, resulting in the formation of this compound and water as a byproduct.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors equipped with efficient heat exchange systems to maintain optimal reaction temperatures. The process is carried out under controlled conditions to ensure high yield and purity of the final product. The resulting this compound is then purified through distillation to remove any unreacted starting materials and byproducts.

化学反応の分析

Types of Reactions: Dibutyl fumarate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed to fumaric acid and butanol using aqueous acid or base catalysts.

Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.

Major Products Formed:

Hydrolysis: Fumaric acid and butanol.

Transesterification: Various esters, depending on the alcohol used.

科学的研究の応用

Dibutyl fumarate is widely used in scientific research and various industries due to its plasticizing properties. It is employed in the production of resilient copolymers used in plastics, rubber, paints, and inks. Additionally, it is used in the formulation of personal care products and pharmaceuticals to improve the texture and stability of formulations.

類似化合物との比較

Dibutyl phthalate (DBP)

Dimethyl fumarate (DMF)

Diethyl fumarate

Dibutyl succinate

特性

CAS番号 |

82807-35-0 |

|---|---|

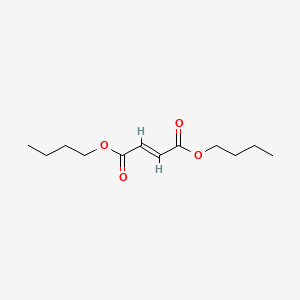

分子式 |

C12H20O4 |

分子量 |

228.28 g/mol |

IUPAC名 |

dibutyl but-2-enedioate |

InChI |

InChI=1S/C12H20O4/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2/h7-8H,3-6,9-10H2,1-2H3 |

InChIキー |

JBSLOWBPDRZSMB-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C=CC(=O)OCCCC |

異性体SMILES |

CCCCOC(=O)/C=C/C(=O)OCCCC |

正規SMILES |

CCCCOC(=O)C=CC(=O)OCCCC |

物理的記述 |

Clear nearly colorless liquid; [Acros Organics MSDS] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium;2-[6-[[2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate](/img/structure/B7815003.png)

![1-[(1R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]ethanone](/img/structure/B7815011.png)

![[(3S,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate](/img/structure/B7815040.png)

![Sodium erythorbate [FCC]](/img/structure/B7815050.png)

![sodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B7815067.png)